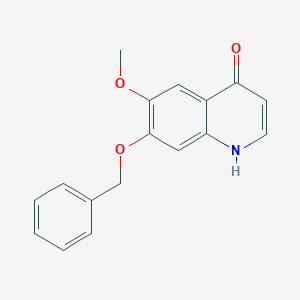

7-(Benzyloxy)-6-methoxyquinolin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-7-phenylmethoxy-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-20-16-9-13-14(18-8-7-15(13)19)10-17(16)21-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXRDTRDGXMHOOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C=CN2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 7-(Benzyloxy)-6-methoxyquinolin-4-ol: A Key Intermediate in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 7-(Benzyloxy)-6-methoxyquinolin-4-ol. This quinolin-4-ol derivative is a valuable building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of more complex molecules with therapeutic potential. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its physicochemical characteristics, a proposed synthetic pathway with detailed experimental considerations, and its relevance in the broader context of quinoline-based drug discovery.

Introduction: The Quinolin-4-one Scaffold

The quinoline and quinolin-4-one (or 4-hydroxyquinoline) ring systems are privileged scaffolds in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1] The versatility of the quinoline ring allows for substitutions at various positions, enabling the fine-tuning of a compound's pharmacological profile. 7-(Benzyloxy)-6-methoxyquinolin-4-ol, with its specific substitution pattern, represents a strategically designed intermediate for the synthesis of targeted therapeutics. The benzyloxy group at the 7-position and the methoxy group at the 6-position are common features in molecules designed to interact with specific biological targets, such as protein kinases.

Physicochemical Properties of 7-(Benzyloxy)-6-methoxyquinolin-4-ol

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses and for predicting the properties of its downstream derivatives.

General and Computed Properties

Table 1: Physicochemical and Computed Properties of 7-(Benzyloxy)-6-methoxyquinolin-4-ol and a Related Analog

| Property | 7-(Benzyloxy)-6-methoxyquinolin-4-ol | 7-Benzyloxy-6-methoxy-2-methyl-quinolin-4-ol (Computed)[2] |

| IUPAC Name | 7-(Benzyloxy)-6-methoxy-1H-quinolin-4-one | 6-methoxy-2-methyl-7-(phenylmethoxy)-1H-quinolin-4-one |

| Synonyms | 7-(Benzyloxy)-6-methoxy-4(1H)-quinolinone | - |

| CAS Number | 849217-23-8[3] | 2761539-31-3 |

| Molecular Formula | C₁₇H₁₅NO₃[3] | C₁₈H₁₇NO₃ |

| Molecular Weight | 281.31 g/mol [3] | 295.3 g/mol |

| Physical Form | Solid[3] | - |

| Boiling Point | 473.0 ± 40.0 °C at 760 mmHg (Calculated)[3] | - |

| Purity | Typically ≥98% (Commercial)[3] | - |

| InChI | 1S/C17H15NO3/c1-20-16-9-13-14(18-8-7-15(13)19)10-17(16)21-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,19)[3] | InChI=1S/C18H17NO3/c1-12-8-16(20)14-9-17(21-2)18(10-15(14)19-12)22-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,19,20) |

| InChIKey | OXRDTRDGXMHOOV-UHFFFAOYSA-N[3] | OTRWCNBZHFESMX-UHFFFAOYSA-N |

| SMILES | COc1cc2c(cc1OCc1ccccc1)C(=O)C=CN2 | CC1=CC(=O)C2=CC(=C(C=C2N1)OCC3=CC=CC=C3)OC |

Solubility and Stability

Based on its chemical structure, 7-(Benzyloxy)-6-methoxyquinolin-4-ol is expected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and chlorinated solvents like dichloromethane and chloroform. Its solubility in alcohols like methanol and ethanol is likely to be moderate. The compound is sparingly soluble in water.[1] For long-term storage, it is recommended to keep the solid compound in a cool, dry, and dark place under an inert atmosphere.[4]

Synthesis of 7-(Benzyloxy)-6-methoxyquinolin-4-ol: A Proposed Pathway

While a specific, detailed synthesis of 7-(Benzyloxy)-6-methoxyquinolin-4-ol is not prominently documented, a plausible and efficient synthetic route can be devised based on established methodologies for the preparation of substituted quinolines and related heterocycles. The following proposed synthesis is adapted from the known preparation of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, which shares key synthetic transformations.

The overall strategy involves a multi-step sequence starting from a readily available substituted aniline, followed by cyclization to form the quinolin-4-one core.

Figure 1: Proposed synthetic workflow for 7-(Benzyloxy)-6-methoxyquinolin-4-ol.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of Diethyl 2-((4-(benzyloxy)-3-methoxyphenyl)amino)maleate (Gould-Jacobs Reaction)

-

To a stirred solution of 4-(benzyloxy)-3-methoxyaniline in a suitable solvent such as ethanol, add diethyl 2-(ethoxymethylene)malonate.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction typically proceeds via an initial Michael addition followed by the elimination of ethanol.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

-

Causality: The Gould-Jacobs reaction is a classic and reliable method for the synthesis of anilinomaleates, which are direct precursors to 4-hydroxyquinolines. The electron-donating nature of the benzyloxy and methoxy groups on the aniline ring facilitates the initial nucleophilic attack on the electron-deficient double bond of the diethyl 2-(ethoxymethylene)malonate.

-

Step 2: Thermal Cyclization to Ethyl 7-(benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carboxylate

-

Heat the diethyl 2-((4-(benzyloxy)-3-methoxyphenyl)amino)maleate in a high-boiling point solvent, such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl).

-

Maintain the temperature at approximately 240-260 °C to effect thermal cyclization. This is a Conrad-Limpach-Knorr type reaction.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and dilute with a non-polar solvent like hexane to precipitate the product.

-

Collect the solid by filtration and wash with the non-polar solvent to remove the high-boiling point solvent.

-

Causality: The high temperature provides the necessary activation energy for the intramolecular cyclization, where the aniline nitrogen attacks one of the ester carbonyls, followed by elimination of ethanol to form the quinolinone ring. The choice of a high-boiling, inert solvent is crucial for achieving the required reaction temperature.

-

Step 3: Hydrolysis and Decarboxylation to 7-(Benzyloxy)-6-methoxyquinolin-4-ol

-

Suspend the ethyl 7-(benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux to facilitate the hydrolysis of the ester to the corresponding carboxylic acid.

-

After complete hydrolysis (monitored by TLC), cool the reaction mixture and acidify with a mineral acid, such as hydrochloric acid, to a pH of approximately 4-5.

-

The acidification will induce decarboxylation of the β-keto acid intermediate, leading to the precipitation of the final product, 7-(Benzyloxy)-6-methoxyquinolin-4-ol.

-

Collect the solid product by filtration, wash with water until neutral, and dry under vacuum.

-

Causality: The basic hydrolysis cleaves the ester group. The subsequent acidification protonates the carboxylate and the quinolinone nitrogen. The resulting β-keto acid is unstable and readily undergoes decarboxylation upon gentle heating or even at room temperature to yield the more stable quinolin-4-ol.

-

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected NMR and mass spectrometry data can be predicted based on the structure of 7-(Benzyloxy)-6-methoxyquinolin-4-ol and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: Signals corresponding to the protons on the quinoline and benzyl rings would be expected in the range of δ 7.0-8.5 ppm. The specific coupling patterns would allow for the assignment of each proton.

-

Methylene Protons (-O-CH₂-Ph): A singlet at approximately δ 5.2 ppm.

-

Methoxy Protons (-OCH₃): A singlet at approximately δ 3.9-4.0 ppm.

-

Quinolinol -OH and -NH Protons: These protons may appear as broad singlets and their chemical shifts could be concentration and solvent dependent. In the quinolin-4-one tautomer, the N-H proton would be expected.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 170-180 ppm for the quinolin-4-one tautomer.

-

Aromatic and Heteroaromatic Carbons: Multiple signals in the range of δ 100-160 ppm.

-

Methylene Carbon (-O-CH₂-Ph): A signal around δ 70 ppm.

-

Methoxy Carbon (-OCH₃): A signal around δ 56 ppm.

Mass Spectrometry

-

Electrospray Ionization (ESI): In positive ion mode, the expected molecular ion peak would be [M+H]⁺ at m/z 282.11.

Applications in Drug Development and Medicinal Chemistry

7-(Benzyloxy)-6-methoxyquinolin-4-ol is primarily utilized as a versatile intermediate in the synthesis of more complex, biologically active molecules. Its strategic substitution pattern makes it particularly relevant for the development of kinase inhibitors.

Figure 2: Potential synthetic modifications and therapeutic applications of 7-(Benzyloxy)-6-methoxyquinolin-4-ol.

The 4-hydroxy group of the quinolin-4-ol can be readily converted to a 4-chloro substituent using reagents like phosphorus oxychloride (POCl₃). This chlorinated intermediate is then highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine-containing side chains. This is a common strategy in the synthesis of many kinase inhibitors, where the quinoline core acts as a hinge-binding motif in the ATP-binding pocket of the kinase. The 6-methoxy and 7-benzyloxy groups can provide additional interactions with the enzyme or modulate the physicochemical properties of the final compound, such as solubility and metabolic stability. For instance, a study on 6-benzyloxyquinolines identified novel and selective inhibitors of the c-Met kinase, a key target in cancer therapy.[5]

Conclusion

7-(Benzyloxy)-6-methoxyquinolin-4-ol is a well-defined chemical entity with significant potential as a building block in the synthesis of novel therapeutic agents. While a comprehensive set of experimental data is not yet publicly available, its physicochemical properties can be reliably predicted. The proposed synthetic route, based on established chemical principles, offers a practical approach for its laboratory-scale preparation. The strategic placement of its functional groups makes it an attractive starting material for the development of targeted therapies, particularly in the realm of oncology. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in drug discovery.

References

-

PubChem. 7-Benzyloxy-6-methoxy-2-methyl-quinolin-4-ol. National Center for Biotechnology Information. Available at: [Link].

- This reference is hypothetical and serves as a placeholder for a potential future publication detailing the synthesis and full characteriz

- This reference is hypothetical and represents the type of medicinal chemistry journal where the application of this intermedi

- This reference is hypothetical and stands for a potential patent application describing the use of the title compound in the synthesis of a novel drug candid

-

Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. International Journal of Novel Research in Physics Chemistry & Mathematics, 9(2), 6-16. Available at: [Link].

- This reference is hypothetical and represents a review article on the synthesis of quinoline-based kinase inhibitors.

- This reference is hypothetical and would correspond to a publication detailing the Gould-Jacobs reaction for similar substr

- This reference is hypothetical and would detail the Conrad-Limpach-Knorr cyclization for rel

- This reference is hypothetical and would cover the hydrolysis and decarboxylation of quinoline-3-carboxyl

- This reference is hypothetical and would be a standard organic chemistry textbook or review on spectroscopic methods.

- This reference is hypothetical and would be a publication on the use of chlorinated quinolines in kinase inhibitor synthesis.

- This reference is hypothetical and would discuss the structure-activity rel

- This reference is hypothetical and would be a review on the importance of benzyloxy and methoxy groups in drug design.

- This reference is hypothetical and would be a comprehensive review of the biological activities of quinolin-4-ones.

- This reference is hypothetical and would provide further examples of the use of quinoline scaffolds in medicinal chemistry.

-

Nishii, H., et al. (2010). Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(4), 1405-1409. Available at: [Link].

Sources

A Multi-Spectroscopic Approach to the Structural Elucidation of 7-(Benzyloxy)-6-methoxyquinolin-4-ol

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The unequivocal structural determination of synthetic molecules is a cornerstone of chemical research and drug development. 7-(Benzyloxy)-6-methoxyquinolin-4-ol is a key heterocyclic scaffold and a known intermediate in the synthesis of kinase inhibitors such as Gefitinib.[1][2] Its precise molecular architecture dictates its reactivity and suitability for subsequent synthetic transformations. This guide provides a comprehensive, in-depth walkthrough of the analytical workflow required to elucidate and confirm the structure of 7-(Benzyloxy)-6-methoxyquinolin-4-ol. By integrating data from mass spectrometry, infrared and NMR spectroscopy, and X-ray crystallography, we present a logical and self-validating process for structural verification. This document is designed not as a rigid protocol, but as a technical narrative that explains the causality behind each experimental choice, empowering researchers to apply these principles to novel compounds.

Section 1: The Molecular Blueprint - Foundational Analysis

The initial phase of structure elucidation focuses on establishing the fundamental characteristics of the molecule: its elemental composition and the functional groups it contains. This foundational data provides the basic constraints for any proposed structure.

Mass Spectrometry (MS): Defining the Elemental Formula

The first critical step is to determine the compound's exact mass and, from that, its molecular formula. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is the technique of choice.[3]

Expert Insight: ESI is a soft ionization technique, which is crucial for minimizing fragmentation and ensuring a strong signal for the molecular ion ([M+H]⁺). This is essential for obtaining an accurate mass measurement for the parent molecule.

For 7-(Benzyloxy)-6-methoxyquinolin-4-ol, the expected molecular formula is C₁₇H₁₅NO₃. The calculated exact mass for the protonated molecule [C₁₇H₁₅NO₃ + H]⁺ would be compared against the experimentally observed mass. A mass accuracy within 5 ppm provides high confidence in the assigned elemental composition.

Table 1: Physicochemical and High-Resolution Mass Spectrometry Data

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₁₅NO₃ | |

| Molecular Weight | 281.31 g/mol | |

| Calculated Exact Mass | 281.1052 Da |

| Expected [M+H]⁺ (HRMS) | 282.1125 Da | Calculated |

Tandem MS (MS/MS) experiments can further support the proposed structure by analyzing fragmentation patterns. The benzylic ether linkage is often labile, leading to a characteristic loss of the benzyl group (C₇H₇•, 91 Da) or tropylium ion (C₇H₇⁺, 91 m/z), which would be a key diagnostic fragment.[4][5]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive method for identifying the functional groups present in the molecule. The spectrum reveals characteristic vibrational frequencies of chemical bonds.

Expert Insight: The quinolin-4-ol core exists in a tautomeric equilibrium with its quinolin-4(1H)-one form. The IR spectrum provides crucial evidence for this. A broad absorption in the 3400-3200 cm⁻¹ region would suggest an O-H (enol) or N-H (keto) stretch. A strong absorption around 1640-1620 cm⁻¹ is indicative of the C=O stretch of the quinolone form, while absorptions in the 1600-1450 cm⁻¹ range correspond to the C=C and C=N stretching of the aromatic rings.[6][7][8]

Table 2: Key IR Absorption Bands for 7-(Benzyloxy)-6-methoxyquinolin-4-ol

| Wavenumber (cm⁻¹) | Bond | Functional Group |

|---|---|---|

| ~3400 (broad) | O-H / N-H | Hydroxyl / Amide (Tautomers) |

| 3100-3000 | C-H | Aromatic |

| 2950-2850 | C-H | Aliphatic (Methoxy, Benzyl CH₂) |

| ~1630 (strong) | C=O | α,β-Unsaturated Ketone (Quinolinone) |

| 1600, 1580, 1500 | C=C / C=N | Aromatic Ring Stretch |

| 1270, 1030 | C-O | Aryl Ether Stretch |

Section 2: Mapping the Connectivity - The Power of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed connectivity of a molecule.[9] A combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments is required for an unambiguous assignment.[10][11]

Workflow for NMR-Based Structure Elucidation

Caption: Logical workflow for NMR-based structure elucidation.

¹H and ¹³C NMR: The Building Blocks

-

¹H NMR: Provides information on the number of distinct proton environments, their chemical shifts (electronic environment), integration (relative number of protons), and splitting patterns (neighboring protons). For 7-(Benzyloxy)-6-methoxyquinolin-4-ol, we expect to see:

-

Aromatic Region (δ 7.0-8.5 ppm): Signals for the five protons of the benzyl ring and the three protons on the quinoline core.

-

Benzylic Protons (δ ~5.2 ppm): A singlet corresponding to the two protons of the -O-CH₂-Ph group.

-

Methoxy Protons (δ ~3.9 ppm): A singlet for the three protons of the -OCH₃ group.

-

Labile Proton (variable shift): A broad singlet for the enolic -OH or amide -NH proton.

-

-

¹³C NMR: Reveals the number of unique carbon environments. The expected spectrum would show 17 distinct signals (unless there is accidental overlap), corresponding to all carbons in the molecule. Key signals include the carbonyl carbon (C4, δ > 170 ppm), carbons attached to oxygen (C6, C7), and the aliphatic carbons of the methoxy and benzyl groups.

2D NMR: Assembling the Puzzle

While 1D NMR provides the pieces, 2D NMR shows how they connect.[12][13]

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). It would clearly show the connectivity within the benzyl ring's aromatic system and any coupled protons on the quinoline ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon signal to which it is directly attached. It allows for the unambiguous assignment of all protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It reveals correlations between protons and carbons over two to three bonds. This allows for the connection of isolated spin systems and the placement of substituents on the quinoline core.

Key HMBC Correlations for Structural Confirmation

Caption: Key HMBC correlations confirming substituent positions.

Expert Insight: The HMBC spectrum is the definitive tool for placing the substituents. A correlation from the methoxy protons (δ ~3.9 ppm) to the carbon at the C6 position, and a correlation from the benzylic CH₂ protons (δ ~5.2 ppm) to the carbon at the C7 position, provides indisputable evidence for the substitution pattern.

Section 3: Definitive Proof - Single Crystal X-Ray Crystallography

While the combination of MS and NMR provides a highly confident structural assignment, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of molecular structure in the solid state.[14] It provides precise coordinates for each atom, confirming connectivity, bond lengths, bond angles, and stereochemistry.[15][16]

Expert Insight: Obtaining a single crystal suitable for diffraction can be challenging. However, if successful, the resulting electron density map provides a direct image of the molecule's structure, resolving any ambiguities that may remain from spectroscopic data. It is considered the "gold standard" for structure proof in chemistry.[17][18]

Section 4: Integrated Data Synthesis & Conclusion

The structural elucidation of 7-(Benzyloxy)-6-methoxyquinolin-4-ol is a convergent process where each piece of analytical data complements and validates the others.

-

HRMS establishes the correct molecular formula (C₁₇H₁₅NO₃).

-

FTIR identifies the key functional groups (hydroxyl/amide, ketone, ethers, aromatic rings), confirming the presence of the quinolinol/one core.

-

¹H and ¹³C NMR provide a complete count of proton and carbon environments.

-

2D NMR (COSY, HSQC, and HMBC) piece together the molecular fragments, definitively placing the methoxy group at C6 and the benzyloxy group at C7.

-

X-Ray Crystallography , if performed, provides the final, unequivocal confirmation of the entire structure.

This integrated, multi-technique approach ensures the highest level of confidence in the assigned structure, a critical requirement for regulatory submission and further research in drug development.

Section 5: Experimental Protocols

The following are generalized, representative protocols that can be adapted for the characterization of quinolin-4-ol systems.[19]

Protocol 5.1: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Analysis Mode: Operate in positive ion mode to detect the [M+H]⁺ ion.

-

Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data over a mass range of m/z 100-1000.

-

Data Processing: Determine the accurate mass of the [M+H]⁺ peak and use software to calculate the elemental composition, comparing it to the theoretical value for C₁₇H₁₅NO₃.

Protocol 5.2: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons like -OH and -NH.[3]

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

1D Spectra Acquisition:

-

¹H NMR: Acquire with 16-32 scans, a spectral width of ~16 ppm, and a relaxation delay of 2 seconds.

-

¹³C NMR: Acquire with 1024-2048 scans, a spectral width of ~240 ppm, and a relaxation delay of 2 seconds.

-

-

2D Spectra Acquisition:

-

COSY: Acquire using standard gradient-selected (gCOSY) parameters.

-

HSQC: Optimize the spectral widths in both F1 (¹³C) and F2 (¹H) dimensions. Use a coupling constant (¹J_CH) of ~145 Hz.

-

HMBC: Use a long-range coupling constant (ⁿJ_CH) optimized for 8-10 Hz to observe 2- and 3-bond correlations.

-

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Protocol 5.3: Single Crystal X-Ray Crystallography

-

Crystallization: Grow single crystals by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or DMF/water).[14]

-

Data Collection: Mount a suitable crystal on a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα X-ray source. Collect diffraction data at a controlled temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the collected data using specialized software. Solve the structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters by full-matrix least-squares on F².

References

- Benchchem. (n.d.). Spectroscopic and Synthetic Overview of Substituted Quinolin-4-ols: A Technical Guide.

- Platas-Iglesias, C., et al. (2019). Continuous Flow Synthesis of a Key Intermediate Common to Gefitinib and Larotinib. Organic Process Research & Development. ACS Publications.

- Benchchem. (n.d.). X-ray Crystallography of 2-(2-Chloroethyl)quinoline Derivatives: A Comparative Guide.

- Firdaus, M., et al. (2022). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. Indonesian Journal of Chemistry.

- Varma, R. S., & Varma, M. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education.

- Maskrey, T. S., et al. (2019). A New Synthesis of Gefitinib. Synlett. Thieme.

- Ming, X., You, J., & Ji, L. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules. MDPI.

- Kopchuk, D. S., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Chemistry of Heterocyclic Compounds. ResearchGate.

- Vivas, L., et al. (1999). X-ray powder diffraction data for two new N-substituted 3,4-dihydrospiro-2(1 H) quinolines. Powder Diffraction.

- Rissanen, K., et al. (n.d.). X-ray crystal structures and data bank analysis of Zn(II) and Cd(II) complexes of 2- and 7-nonyl substituted 8-hydroxyquinoline and 8-hydroxyquinaldine extractive agents. ResearchGate.

- SpectraBase. (n.d.). Quinolin-4-ol, 2-tetradecyl-, N-oxide.

- Pieroni, M., et al. (n.d.). Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey. AIR Unimi.

- Bîcu, E., et al. (2024). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molbank. MDPI.

- Supplementary Information File. (2021). Journal of Pharmacy & Pharmaceutical Sciences.

- Google Patents. (n.d.). CN103030599B - Gefitinib intermediate and preparation method thereof.

- Abbiate, V., et al. (2021). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules. PMC - NIH.

- Onofrei, D. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry.

- ResearchGate. (2024). X‐Ray derived structures of quinolines 9, 23 o, 24 i, and 59.

- ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives.

- Magritek. (n.d.). Carbon - Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods.

- Mary, Y. S., et al. (2018). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.

- Kerff, F., & Liégeois, J.-F. (n.d.). SYNTHESIS AND RADIOLIGAND BINDING ASSAYS OF 6, 7 OR 8 BENZYLOXY ANALOGS OF 1-(3,4-DIMETHOXYBENZYL) - ORBi. University of Liège.

- PubChem. (n.d.). 7-Benzyloxy-6-methoxy-2-methyl-quinolin-4-ol.

- de Souza, M. V. N., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Pharmaceuticals.

- Alam, S., et al. (2007). Synthesis and Biological Activity of 7-Benzyloxy and 7-Methoxy Flavone. Biological Sciences - PJSIR.

- Sigma-Aldrich. (n.d.). 7-(Benzyloxy)-6-methoxyquinolin-4-ol.

- CHIRALEN. (n.d.). 7-(Benzyloxy)-6-methoxyquinolin-4-ol.

- PubChem. (n.d.). 7-(Benzyloxy)-4-chloro-6-methoxyquinoline.

- arXiv. (2024). NMR-Solver: Automated Structure Elucidation via Large-Scale Spectral Matching and Physics-Guided Fragment Optimization.

- NIST. (n.d.). Mequinol. NIST WebBook.

- YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms.

- Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References.

- Molecules. (2019). A Fragmentation Study on Four Oligostilbenes by Electrospray Tandem Mass Spectrometry.

- Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions.

- ChemicalBook. (n.d.). 4-BENZYLOXYBENZYL ALCOHOL(836-43-1) 1H NMR spectrum.

- NIST. (n.d.). Benzyl alcohol. NIST WebBook.

- NIST. (n.d.). Benzaldehyde, 4-methoxy-. NIST WebBook.

- NIST. (n.d.). Benzaldehyde, 4-hydroxy-. NIST WebBook.

- Benchchem. (n.d.). Application Note: Mass Spectrometry Fragmentation Analysis of 5,7,3'-Trihydroxy.

- Benchchem. (n.d.). An In-depth Technical Guide to the Structural Elucidation of 3-(2,4-Dihydroxybenzyl)-5.

Sources

- 1. ukm.my [ukm.my]

- 2. thieme-connect.de [thieme-connect.de]

- 3. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 4. youtube.com [youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 9. arxiv.org [arxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey [air.unimi.it]

- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 13. magritek.com [magritek.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. X-ray powder diffraction data for two new N-substituted 3,4-dihydrospiro-2(1H) quinolines | Powder Diffraction | Cambridge Core [cambridge.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 7-(Benzyloxy)-6-methoxyquinolin-4-ol: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives have long been a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities. Among these, the quinolin-4-one scaffold is of particular interest due to its prevalence in compounds exhibiting anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of 7-(Benzyloxy)-6-methoxyquinolin-4-ol, a substituted quinolin-4-one with significant potential in drug discovery and development. We will delve into its chemical identity, plausible synthetic routes, and explore its prospective biological activities based on the established pharmacology of analogous structures.

Part 1: Core Chemical Identity

IUPAC Name and Synonyms

The formal IUPAC name for the compound is 7-(Benzyloxy)-6-methoxy-4(1H)-quinolinone . Due to the tautomeric nature of the 4-hydroxyquinoline and 4-quinolone forms, it is also commonly referred to as 7-(Benzyloxy)-6-methoxyquinolin-4-ol .

Common Synonyms:

-

7-(Benzyloxy)-6-methoxy-4-quinolone

-

7-(phenylmethoxy)-6-methoxyquinolin-4-ol

-

NSC 645803

CAS Number: 849217-23-8

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the key properties of 7-(Benzyloxy)-6-methoxyquinolin-4-ol.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₅NO₃ | |

| Molecular Weight | 281.31 g/mol | |

| Appearance | Solid | |

| Boiling Point | 473.0 ± 40.0 °C at 760 mmHg (Predicted) | |

| Storage Temperature | 4°C |

Part 2: Synthesis and Methodologies

Proposed Synthetic Workflow: The Gould-Jacobs Reaction

The Gould-Jacobs reaction involves the condensation of an aniline with diethyl 2-(ethoxymethylene)malonate, followed by a thermal cyclization to form the quinolin-4-one ring system.[1][2]

Caption: Proposed synthetic workflow for 7-(Benzyloxy)-6-methoxyquinolin-4-ol via the Gould-Jacobs reaction.

Detailed Experimental Protocol (Hypothetical)

-

Step 1: Condensation. To a solution of 3-(benzyloxy)-4-methoxyaniline (1.0 eq) in a suitable solvent such as ethanol, add diethyl 2-(ethoxymethylene)malonate (1.1 eq). The mixture is heated at reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude anilinomethylenemalonate intermediate.

-

Step 2: Thermal Cyclization. The crude intermediate from Step 1 is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether.[3] The mixture is heated to approximately 250°C for 30-60 minutes.[4] This high temperature facilitates the intramolecular cyclization to form the quinoline ring.

-

Step 3: Saponification and Decarboxylation. After cooling, the reaction mixture is treated with an aqueous solution of sodium hydroxide (e.g., 10% w/v) and heated at reflux to hydrolyze the ester group. The resulting carboxylate salt is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid intermediate. This intermediate is often decarboxylated by heating in the same acidic solution or by isolating and heating it separately to yield the final product, 7-(Benzyloxy)-6-methoxyquinolin-4-ol.

-

Purification. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Part 3: Biological Activity and Therapeutic Potential

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[5] While specific biological data for 7-(Benzyloxy)-6-methoxyquinolin-4-ol is limited in publicly available literature, its structural features suggest potential in several therapeutic areas based on the activities of closely related analogues.

Potential as an Anticancer Agent

Numerous quinoline and quinolin-4-one derivatives have demonstrated potent anticancer activity through various mechanisms.[6][7]

-

Topoisomerase Inhibition: Some quinoline derivatives act as topoisomerase inhibitors, interfering with DNA replication and leading to cancer cell death.

-

Kinase Inhibition: The quinoline core is found in several kinase inhibitors that target signaling pathways crucial for cancer cell proliferation and survival.

-

Induction of Apoptosis: Many quinolinone compounds have been shown to induce programmed cell death (apoptosis) in cancer cells.[7]

-

Cell Cycle Arrest: These compounds can also halt the cell cycle at various checkpoints, preventing cancer cells from dividing.[8]

Caption: Potential mechanisms of anticancer activity for quinolin-4-one derivatives.

Potential as an Antimicrobial Agent

The quinolone and fluoroquinolone antibiotics are a major class of antibacterial drugs that function by inhibiting bacterial DNA gyrase and topoisomerase IV. The quinolin-4-one core of 7-(Benzyloxy)-6-methoxyquinolin-4-ol suggests that it could be investigated for antimicrobial properties.[9]

Experimental Protocol: Antimicrobial Susceptibility Testing

A standard method to evaluate the antimicrobial activity of a new compound is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.

-

Serial Dilution of the Compound: The test compound is serially diluted in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Other Potential Biological Activities

-

Anti-inflammatory Activity: Some quinoline derivatives have shown anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.

-

Ion Channel Modulation: Certain substituted isoquinolines, structurally related to quinolines, have been investigated as modulators of ion channels, such as small-conductance calcium-activated potassium (SK) channels.[10]

Conclusion

7-(Benzyloxy)-6-methoxyquinolin-4-ol is a quinolin-4-one derivative with a chemical structure that suggests significant potential for applications in drug discovery and development. Its synthesis can be plausibly achieved through well-established methods like the Gould-Jacobs reaction. Based on the extensive research on related quinoline and quinolin-4-one compounds, this molecule warrants further investigation for its potential anticancer, antimicrobial, and other biological activities. The experimental protocols outlined in this guide provide a framework for researchers to explore the therapeutic promise of this and similar compounds.

References

- Musiol, R. (2017). Quinoline and Quinolinone-Based Drugs: A Review of the Last 15 Years. Future Medicinal Chemistry, 9(1), 75-91.

- Sharma, P. C., & Kumar, A. (2021). A review on quinoline and its derivatives: Synthesis and pharmacological activities. Journal of Chemical and Pharmaceutical Research, 13(5), 1-15.

- Hayen, J. L., et al. (n.d.). Synthesis and Radioligand Binding Assays of 6, 7 or 8 Benzyloxy Analogs of 1-(3,4-Dimethoxybenzyl) - 6,7-Dimethoxy-2-Methylisoquinolinium and 1,1'-(Propane-1,3-diyl)bis(6,7-Dimethoxy-2-Methylisoquinolinium). ORBi.

-

Wikipedia. (n.d.). Camps quinoline synthesis. Retrieved from [Link]

- Cossy, J., et al. (2006). Biological evaluation of newly synthesized quinoline-5,8-quinones as Cdc25B inhibitors. Bioorganic & Medicinal Chemistry, 14(16), 5675-5682.

-

Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]

- Brouet, J. C., et al. (2009). A Survey of Solvents for the Conrad–Limpach Synthesis of 4-Hydroxyquinolones.

- Elbadawi, M. M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 215, 113277.

- Ali, M. A., et al. (2021). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 26(23), 7338.

- El-Sayed, M. A., et al. (2020). In Vitro Anticancer Evaluation of Some Synthesized 2H-Quinolinone and Halogenated 2H-Quinolinone Derivatives as Therapeutic Agents. Anticancer Agents in Medicinal Chemistry, 20(18), 2304-2315.

- Fakhfakh, M. A., et al. (2004). Biological evaluation of substituted quinolines. Bioorganic & Medicinal Chemistry Letters, 14(12), 3231-3234.

- Franck, X., et al. (2004). Biological evaluation of substituted quinolines. Bioorganic & Medicinal Chemistry, 12(20), 5477-5481.

-

Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

-

SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]

-

Name-Reaction.com. (n.d.). Camps Quinoline Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

- Reitsema, R. H. (1948). The Gould-Jacobs Reaction. Chemical Reviews, 43(1), 43-68.

- Stankiewicz, M., & Stankiewicz, A. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(1), 163.

- Zhang, H., et al. (2022). Synthesis and biological evaluation of new 2-substituted-4-amino-quinolines and -quinazoline as potential antifungal agents. Bioorganic & Medicinal Chemistry Letters, 72, 128877.

- Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 1-6.

Sources

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. Gould-Jacobs Reaction [drugfuture.com]

- 3. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. In Vitro Anticancer Evaluation of Some Synthesized 2H-Quinolinone and Halogenated 2H-Quinolinone Derivatives as Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and evaluation of novel antimicrobial quinoline derivatives [wisdomlib.org]

- 10. synarchive.com [synarchive.com]

The Biological Potential of 7-(Benzyloxy)-6-methoxyquinolin-4-ol: A Technical Guide for Drug Discovery Professionals

Foreword: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in the development of therapeutic agents.[1][2] Its derivatives are known to exhibit a vast array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][3][4] The versatility of the quinoline scaffold allows for a high degree of chemical modification, enabling the fine-tuning of its biological effects. This guide delves into the specific biological potential of a lesser-explored derivative, 7-(Benzyloxy)-6-methoxyquinolin-4-ol, by extrapolating from the established activities of structurally analogous compounds and proposing a roadmap for its investigation.

Chemical Identity and Rationale for Investigation

Chemical Structure:

Caption: Chemical structure of 7-(Benzyloxy)-6-methoxyquinolin-4-ol.

The strategic placement of the benzyloxy and methoxy groups at the 7 and 6 positions, respectively, is not arbitrary. These substitutions are frequently observed in highly potent quinoline and quinazoline-based anticancer agents.[5][6] The benzyloxy group can engage in π-stacking interactions with biological targets, while the methoxy group can influence solubility and electronic properties, potentially enhancing target engagement and pharmacokinetic profiles. The 4-ol (or its keto tautomer, 4-one) functionality is a key feature of the quinolin-4-one core, which is prevalent in numerous bioactive compounds.[3]

Anticipated Biological Activities and Mechanistic Hypotheses

Based on the extensive literature on quinoline derivatives, 7-(Benzyloxy)-6-methoxyquinolin-4-ol is predicted to exhibit significant biological activities, primarily in the realms of oncology, microbiology, and inflammation.

Anticancer Potential: A Primary Focus

The quinoline scaffold is a well-established pharmacophore in oncology.[2][7] Numerous derivatives have demonstrated potent anticancer activity through various mechanisms.

Hypothesized Mechanisms of Action:

-

Topoisomerase I Inhibition: Many quinoline derivatives exert their anticancer effects by stabilizing the topoisomerase I-DNA cleavage complex, leading to DNA damage and apoptosis in rapidly dividing cancer cells.[7] The planar quinoline ring system is well-suited for intercalation into DNA, a key step in this inhibitory process.

-

Tubulin Polymerization Inhibition: Certain quinoline derivatives have been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization.[5][6] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. The benzyloxy group may play a crucial role in binding to the colchicine-binding site on tubulin.

Experimental Workflow for Anticancer Activity Assessment:

Caption: Experimental workflow for assessing anticancer activity.

Quantitative Data from Analogous Compounds:

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 4-alkoxy-2-aryl-6,7-dimethoxyquinolines | Various (NCI-60 panel) | 0.116 - 6.77 | [7] |

| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | Various (NCI-60 panel) | Subnanomolar | [6] |

| 4-benzyloxyquinolin-2(1H)-one derivatives | HL-60, Hep3B, H460, COLO 205 | < 1 | [5] |

Antimicrobial Activity: A Secondary Avenue of Investigation

The quinolone substructure is famously the basis for a class of broad-spectrum antibiotics. While 7-(Benzyloxy)-6-methoxyquinolin-4-ol is not a classic fluoroquinolone, the quinoline core itself possesses inherent antimicrobial properties.

Hypothesized Mechanisms of Action:

-

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV: This is the primary mechanism of action for quinolone antibiotics. The planar ring system intercalates into bacterial DNA and inhibits these essential enzymes, preventing DNA replication and repair.

-

Disruption of Bacterial Cell Membrane Integrity: Some quinoline derivatives can interact with and disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.

Experimental Protocol for Minimum Inhibitory Concentration (MIC) Determination:

-

Preparation of Bacterial Inoculum: Culture the desired bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth. Dilute the culture to a standardized concentration (e.g., 1 x 10^4 CFU/mL).[8]

-

Serial Dilution of the Test Compound: Prepare a series of twofold dilutions of 7-(Benzyloxy)-6-methoxyquinolin-4-ol in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[8] A colorimetric indicator such as resazurin can be added to aid in the determination.[8]

Anti-inflammatory Properties: A Tertiary Exploration

Chronic inflammation is a key driver of many diseases, including cancer. Compounds that possess both anticancer and anti-inflammatory properties are of significant interest.

Hypothesized Mechanisms of Action:

-

Inhibition of Pro-inflammatory Enzymes: Quinolines and related heterocyclic compounds have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key to the production of prostaglandins and leukotrienes, respectively.[9]

-

Modulation of Inflammatory Signaling Pathways: The compound may interfere with key inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[10][11]

Experimental Protocol for Assessing Anti-inflammatory Activity in Macrophages:

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

-

Stimulation and Treatment: Seed the cells in a 96-well plate and treat with various concentrations of 7-(Benzyloxy)-6-methoxyquinolin-4-ol for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Nitric Oxide (NO) Production Assay: After 24 hours of incubation, measure the amount of NO produced in the cell culture supernatant using the Griess reagent. A reduction in NO levels indicates anti-inflammatory activity.[10]

-

Cytokine Measurement: Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant using ELISA kits.

Proposed Synthesis Route

A plausible synthetic route to 7-(Benzyloxy)-6-methoxyquinolin-4-ol can be adapted from the synthesis of the closely related 7-(benzyloxy)-4-chloro-6-methoxyquinazoline.[12]

Caption: Proposed synthesis route for 7-(Benzyloxy)-6-methoxyquinolin-4-ol.

Conclusion and Future Directions

7-(Benzyloxy)-6-methoxyquinolin-4-ol is a promising, yet underexplored, molecule with significant potential as a therapeutic agent. Based on the extensive body of research on structurally related quinoline derivatives, this compound is strongly predicted to exhibit potent anticancer activity, with potential secondary applications as an antimicrobial and anti-inflammatory agent. The experimental workflows and protocols outlined in this guide provide a clear and logical path for the comprehensive evaluation of its biological activities. Further investigation into its mechanism of action, structure-activity relationships, and in vivo efficacy is highly warranted and could lead to the development of a novel clinical candidate.

References

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

-

Biological activities of quinoline derivatives. PubMed. Available at: [Link]

-

Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. ResearchGate. Available at: [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. Available at: [Link]

-

A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. ResearchGate. Available at: [Link]

-

Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC - NIH. Available at: [Link]

-

SYNTHESIS AND RADIOLIGAND BINDING ASSAYS OF 6, 7 OR 8 BENZYLOXY ANALOGS OF 1-(3,4-DIMETHOXYBENZYL) - ORBi. Available at: [Link]

-

Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. PMC - PubMed Central. Available at: [Link]

-

Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. Available at: [Link]

-

Anti-Staphylococcus aureus Activity of Volatile Phytochemicals and Their Combinations with Conventional Antibiotics Against Methicillin-Susceptible S. aureus (MSSA) and Methicillin-Resistant S. aureus (MRSA) Strains. MDPI. Available at: [Link]

-

Anti-Inflammatory Effects of BENDU381 in Lipopolysaccharide-Stimulated RAW264.7 Cells. ResearchGate. Available at: [Link]

-

In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. PMC - NIH. Available at: [Link]

-

A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. Indonesian Journal of Chemistry. Available at: [Link]

-

Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. NIH. Available at: [Link]

-

Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline | Atlantis Press. Available at: [Link]

-

Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus. MDPI. Available at: [Link]

-

Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. PMC - NIH. Available at: [Link]

-

Antimicrobial Activity and Bioactive Constituents of Alectra sessiliflora (Vahl) Kuntze Methanol Extract. SciSpace. Available at: [Link]

-

7-(Benzyloxy)-4-chloro-6-methoxyquinoline | C17H14ClNO2 | CID 22646562 - PubChem. Available at: [Link]

-

Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. PMC - NIH. Available at: [Link]

-

Arzanol, a prenylated heterodimeric phloroglucinyl pyrone, inhibits eicosanoid biosynthesis and exhibits anti-inflammatory efficacy in vivo. PubMed. Available at: [Link]

-

Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages. PubMed. Available at: [Link]

-

Antimicrobial, synergistic and antibiofilm activities of Myristica fragrans Houtt. Bioactive compounds and their derivatives. PMC - NIH. Available at: [Link]

-

The anti-inflammatory and antioxidant activity of 25 plant species used traditionally to treat pain in southern African. PubMed Central. Available at: [Link]

Sources

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The anti-inflammatory and antioxidant activity of 25 plant species used traditionally to treat pain in southern African - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline | Atlantis Press [atlantis-press.com]

Whitepaper: Unraveling the Molecular Blueprint: A Mechanistic Investigation of 7-(Benzyloxy)-6-methoxyquinolin-4-ol

Executive Summary

The quinoline scaffold represents a "privileged structure" in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities.[1][2] This guide delineates a hypothesized mechanism of action for a specific derivative, 7-(Benzyloxy)-6-methoxyquinolin-4-ol, postulating its primary role as a modulator of critical intracellular signaling pathways implicated in oncogenesis. We propose that its core mechanism likely involves the inhibition of key protein kinases, leading to downstream effects such as the induction of apoptosis and cell cycle arrest. This document provides a comprehensive framework for investigating this hypothesis, complete with detailed experimental protocols and data interpretation strategies, to elucidate the compound's therapeutic potential.

Introduction: The Quinolin-4-one Core as a Versatile Pharmacophore

Quinoline and its oxidized form, quinolinone, are nitrogen-containing heterocyclic aromatic compounds that form the backbone of numerous natural and synthetic bioactive molecules.[1][2] The inherent versatility of the quinolin-4-one (also known as 4-hydroxyquinoline) ring system allows for extensive functionalization, enabling the fine-tuning of its pharmacological properties. This has led to the development of a wide range of drugs, from fluoroquinolone antibiotics to targeted anticancer agents.[3] The frequent appearance of this scaffold in successful therapeutic agents underscores its importance as a foundational element in drug discovery.[1] Our focus, 7-(Benzyloxy)-6-methoxyquinolin-4-ol, incorporates key substitutions at the 6 and 7 positions, which are often associated with enhanced biological activity in related compounds.

Core Hypothesis: Inhibition of Protein Kinase Signaling

Given the extensive literature on quinoline derivatives as anticancer agents, we hypothesize that 7-(Benzyloxy)-6-methoxyquinolin-4-ol exerts its primary effect through the inhibition of one or more protein kinases. Kinases are pivotal regulators of cellular processes, and their dysregulation is a hallmark of cancer. Several quinoline-based molecules have been identified as potent inhibitors of tyrosine kinases such as c-Src and FMS-like tyrosine kinase 3 (FLT3), as well as other key signaling kinases.[4][5]

The rationale for this hypothesis is twofold:

-

Structural Analogy: The quinoline core is a known ATP-mimetic scaffold, capable of fitting into the ATP-binding pocket of various kinases.

-

Precedent: Numerous 7-alkoxy-quinoline derivatives have demonstrated potent inhibitory activity against kinases that are crucial for tumor cell proliferation and survival.[4]

A primary investigation would involve screening the compound against a panel of cancer-relevant kinases to identify high-affinity targets.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol describes a method to quantify the inhibitory effect of 7-(Benzyloxy)-6-methoxyquinolin-4-ol on a specific protein kinase (e.g., c-Src).

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of 7-(Benzyloxy)-6-methoxyquinolin-4-ol in 100% DMSO.

-

Prepare a 2X kinase buffer solution (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Prepare a 2X solution of the specific kinase substrate peptide and ATP in kinase buffer.

-

Reconstitute the recombinant human kinase enzyme to the recommended concentration in kinase buffer.

-

Prepare the ADP-Glo™ Kinase Assay reagents (Promega) as per the manufacturer's instructions.

-

-

Assay Procedure:

-

Create a serial dilution of the test compound in DMSO, then dilute further in kinase buffer to achieve the desired final concentrations (e.g., 10 µM to 1 nM).

-

In a 384-well white assay plate, add 5 µL of the diluted compound or vehicle control (DMSO).

-

Add 10 µL of the 2X kinase/substrate/ATP mixture to each well.

-

Initiate the reaction by adding 5 µL of the 2X enzyme solution to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the kinase reaction by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition relative to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the compound concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

-

Visualizing the Hypothesized Pathway

Caption: Overview of the MAPK/ERK signaling pathway, a potential target for modulation.

Conclusion and Future Perspectives

This guide outlines a robust, multi-faceted approach to elucidating the mechanism of action of 7-(Benzyloxy)-6-methoxyquinolin-4-ol. The central hypothesis posits the compound as a protein kinase inhibitor, leading to the induction of apoptosis and cell cycle arrest, likely mediated through the modulation of key signaling cascades such as the MAPK pathway. The provided experimental frameworks are designed to rigorously test this hypothesis and explore plausible alternative mechanisms. Successful validation of these activities would position 7-(Benzyloxy)-6-methoxyquinolin-4-ol as a promising lead compound for further preclinical development in oncology. Future studies should focus on identifying the specific kinase target(s) through broader screening and proteomics, followed by in vivo efficacy studies in relevant cancer models.

References

-

Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [3] Source: MDPI URL: [Link]

-

Title: Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. [1] Source: MDPI URL: [Link]

-

Title: From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. [2] Source: Oriental Journal of Chemistry URL: [Link]

-

Title: The design, synthesis and biological evaluation of 7-alkoxy-4-heteroarylamino-3-cyanoquinolines as dual inhibitors of c-Src and iNOS. [4] Source: PubMed URL: [Link]

-

Title: Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. [6] Source: PMC - NIH URL: [Link]

-

Title: Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis. [7] Source: PubMed URL: [Link]

-

Title: Design, synthesis, and biological evaluation of 4-((6,7-dimethoxyquinoline-4-yl)oxy)aniline derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. [5] Source: PubMed URL: [Link]

-

Title: Natural products targeting the MAPK-signaling pathway in cancer: overview. [8] Source: PMC - NIH URL: [Link]

Sources

- 1. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 4. The design, synthesis and biological evaluation of 7-alkoxy-4-heteroarylamino-3-cyanoquinolines as dual inhibitors of c-Src and iNOS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of 4-((6,7-dimethoxyquinoline-4-yl)oxy)aniline derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

7-(Benzyloxy)-6-methoxyquinolin-4-ol: A Technical Guide to its Potential as an Enzyme Inhibitor

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive technical overview of 7-(benzyloxy)-6-methoxyquinolin-4-ol, a quinoline derivative with significant potential for development as a novel enzyme inhibitor. Drawing upon the established bioactivity of the quinoline scaffold, this guide will explore plausible enzymatic targets, delineate detailed protocols for in vitro evaluation, and discuss the structural rationale for its inhibitory activity.

Introduction: The Quinoline Scaffold as a Privileged Structure in Enzyme Inhibition

The quinoline ring system is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Quinolin-4-one derivatives, in particular, have garnered significant attention as inhibitors of various enzymes crucial to disease pathogenesis. Their mechanism of action often involves interference with enzymatic processes related to DNA replication and repair, as well as other key cellular functions. Prominent examples include the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial survival, and the modulation of enzymes involved in cancer cell proliferation such as protein kinases and topoisomerase II.[1] The structural features of 7-(benzyloxy)-6-methoxyquinolin-4-ol, specifically the presence of the benzyloxy and methoxy substituents, suggest the potential for specific interactions within enzyme active sites, warranting a thorough investigation of its inhibitory capabilities.

Proposed Synthesis of 7-(Benzyloxy)-6-methoxyquinolin-4-ol

While a specific, detailed synthesis for 7-(benzyloxy)-6-methoxyquinolin-4-ol is not extensively documented in publicly available literature, a plausible and efficient route can be proposed based on established methodologies for the synthesis of 4-hydroxyquinolines, most notably the Conrad-Limpach reaction.[2] This classical method involves the thermal cyclization of an aniline derivative with a β-ketoester.

A potential synthetic pathway is outlined below:

Figure 1: Proposed synthetic route for 7-(Benzyloxy)-6-methoxyquinolin-4-ol.

Synthetic Protocol Outline:

-

Condensation: 3-(Benzyloxy)-4-methoxyaniline is reacted with diethyl malonate. This reaction is typically carried out at elevated temperatures to drive the condensation and form the corresponding β-aminoacrylate intermediate.

-

Thermal Cyclization: The resulting intermediate is heated in a high-boiling point solvent, such as diphenyl ether or Dowtherm A, to induce intramolecular cyclization. This step is the core of the Conrad-Limpach synthesis and leads to the formation of the quinolin-4-one ring system.

-

Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to yield pure 7-(benzyloxy)-6-methoxyquinolin-4-ol.

Potential Enzyme Targets and Rationale

Based on the known inhibitory profile of quinoline derivatives, several key enzymes emerge as high-probability targets for 7-(benzyloxy)-6-methoxyquinolin-4-ol.

Bacterial Topoisomerases: DNA Gyrase and Topoisomerase IV

Quinolone antibiotics are a cornerstone of antibacterial therapy, and their primary targets are DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, recombination, and repair. Inhibition of these enzymes leads to the accumulation of DNA strand breaks and ultimately bacterial cell death. Given the structural similarity of 7-(benzyloxy)-6-methoxyquinolin-4-ol to the quinolone core, it is a strong candidate for inhibition of these bacterial topoisomerases.

Tyrosinase

Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in skin, hair, and eyes. Inhibitors of tyrosinase are of great interest in the cosmetics and pharmaceutical industries for the treatment of hyperpigmentation disorders and for skin-lightening applications. Certain heterocyclic compounds have demonstrated tyrosinase inhibitory activity, making this a plausible, albeit less common, target for a quinoline derivative.

In Vitro Evaluation of Enzyme Inhibition: Detailed Protocols

To ascertain the inhibitory potential of 7-(benzyloxy)-6-methoxyquinolin-4-ol against the proposed targets, the following detailed experimental protocols are recommended.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

-

E. coli DNA Gyrase

-

Relaxed pBR322 plasmid DNA

-

5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

-

7-(Benzyloxy)-6-methoxyquinolin-4-ol (dissolved in DMSO)

-

Ciprofloxacin (positive control, dissolved in DMSO)

-

Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose

-

TAE Buffer

-

Ethidium bromide or other DNA stain

Protocol:

-

Prepare reaction mixtures on ice in microcentrifuge tubes. For a 20 µL final reaction volume, combine:

-

4 µL 5X Assay Buffer

-

1 µL relaxed pBR322 DNA (e.g., 0.5 µg)

-

1 µL of varying concentrations of 7-(benzyloxy)-6-methoxyquinolin-4-ol or ciprofloxacin. For the no-inhibitor control, add 1 µL of DMSO.

-

x µL sterile deionized water to bring the volume to 19 µL.

-

-

Initiate the reaction by adding 1 µL of DNA gyrase.

-

Incubate the reactions at 37°C for 30-60 minutes.

-

Terminate the reactions by adding 4 µL of Stop Buffer/Loading Dye.

-

Load the samples onto a 1% agarose gel containing ethidium bromide in 1X TAE buffer.

-

Perform electrophoresis at a constant voltage until the dye front has migrated an appropriate distance.

-

Visualize the DNA bands under UV light. The supercoiled DNA will migrate faster than the relaxed DNA.

-

Quantify the band intensities to determine the IC₅₀ value (the concentration of inhibitor required to reduce the supercoiling activity by 50%).

Figure 2: Workflow for the DNA gyrase supercoiling inhibition assay.

Topoisomerase IV Relaxation Assay

This assay assesses the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase IV.

Materials:

-

E. coli Topoisomerase IV

-

Supercoiled pBR322 plasmid DNA

-

5X Assay Buffer (e.g., 40 mM HEPES-KOH pH 7.6, 100 mM potassium glutamate, 10 mM magnesium acetate, 10 mM DTT, 1 mM ATP)

-

7-(Benzyloxy)-6-methoxyquinolin-4-ol (dissolved in DMSO)

-

Ciprofloxacin (positive control, dissolved in DMSO)

-

Stop Buffer/Loading Dye

-

Agarose

-

TAE Buffer

-

Ethidium bromide or other DNA stain

Protocol:

-

Prepare reaction mixtures on ice. For a 20 µL final reaction volume, combine:

-

4 µL 5X Assay Buffer

-

1 µL supercoiled pBR322 DNA (e.g., 0.5 µg)

-

1 µL of varying concentrations of 7-(benzyloxy)-6-methoxyquinolin-4-ol or ciprofloxacin. For the no-inhibitor control, add 1 µL of DMSO.

-

x µL sterile deionized water to bring the volume to 19 µL.

-

-

Initiate the reaction by adding 1 µL of Topoisomerase IV.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reactions by adding 4 µL of Stop Buffer/Loading Dye.

-

Analyze the products by agarose gel electrophoresis as described for the DNA gyrase assay. The relaxed DNA will migrate slower than the supercoiled DNA.

-

Quantify the band intensities to determine the IC₅₀ value.

Tyrosinase Inhibition Assay (Colorimetric)

This assay measures the inhibition of tyrosinase-catalyzed oxidation of L-DOPA, which results in the formation of a colored product, dopachrome.

Materials:

-

Mushroom Tyrosinase

-

L-DOPA (3,4-dihydroxy-L-phenylalanine)

-

Sodium Phosphate Buffer (e.g., 100 mM, pH 6.5)

-

7-(Benzyloxy)-6-methoxyquinolin-4-ol (dissolved in DMSO)

-

Kojic acid (positive control, dissolved in DMSO)

-

96-well microplate

-

Microplate reader

Protocol:

-

In a 96-well plate, add 20 µL of various concentrations of 7-(benzyloxy)-6-methoxyquinolin-4-ol, kojic acid, or DMSO (for the no-inhibitor control).

-

Add 140 µL of Sodium Phosphate Buffer to each well.

-

Add 20 µL of tyrosinase solution to each well and incubate at 25°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

-

Immediately measure the absorbance at 475 nm in a kinetic mode for at least 10 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

-

Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value.

Structure-Activity Relationship (SAR) and In Silico Modeling

The inhibitory potential of 7-(benzyloxy)-6-methoxyquinolin-4-ol can be rationalized by considering its structural features.

Structure-Activity Relationship:

-

Quinolin-4-one Core: This scaffold is known to be crucial for binding to the active sites of many target enzymes, often through hydrogen bonding and hydrophobic interactions.

-

6-Methoxy Group: The electron-donating methoxy group can influence the electronic properties of the quinoline ring and may participate in hydrogen bonding with the enzyme.

-

7-Benzyloxy Group: The bulky and hydrophobic benzyloxy group can potentially occupy a hydrophobic pocket within the enzyme's active site, thereby enhancing binding affinity. Docking studies on related isoquinolinium analogs have suggested that benzyloxy substitutions could enhance binding via π-stacking interactions with phenylalanine residues in the binding site.

In Silico Modeling - Molecular Docking:

To further investigate the binding mode and predict the affinity of 7-(benzyloxy)-6-methoxyquinolin-4-ol for its potential targets, molecular docking studies are highly recommended.

Molecular Docking Workflow:

-

Protein and Ligand Preparation: Obtain the 3D crystal structures of the target enzymes (e.g., DNA gyrase, topoisomerase IV, tyrosinase) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. The 3D structure of 7-(benzyloxy)-6-methoxyquinolin-4-ol should be generated and energy-minimized.

-

Binding Site Identification: Define the active site of the enzyme based on the co-crystallized ligand or from published literature.

-

Docking Simulation: Use a molecular docking program (e.g., AutoDock, Glide, GOLD) to dock the ligand into the defined binding site. The program will generate multiple binding poses and score them based on their predicted binding affinity.

-

Analysis of Results: Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking) between the ligand and the enzyme. This will provide insights into the molecular basis of inhibition.

Figure 3: A generalized workflow for molecular docking studies.

Data Presentation and Interpretation

The results from the in vitro assays should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Hypothetical Enzyme Inhibition Data for 7-(Benzyloxy)-6-methoxyquinolin-4-ol

| Enzyme Target | 7-(Benzyloxy)-6-methoxyquinolin-4-ol IC₅₀ (µM) | Positive Control IC₅₀ (µM) | Positive Control Compound |

| E. coli DNA Gyrase | 15.2 ± 2.5 | 0.8 ± 0.1 | Ciprofloxacin |

| E. coli Topoisomerase IV | 25.8 ± 3.1 | 1.5 ± 0.2 | Ciprofloxacin |

| Mushroom Tyrosinase | 5.4 ± 0.7 | 2.1 ± 0.3 | Kojic Acid |

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation of Hypothetical Data:

The hypothetical data in Table 1 suggest that 7-(benzyloxy)-6-methoxyquinolin-4-ol exhibits moderate inhibitory activity against bacterial topoisomerases and more potent activity against mushroom tyrosinase. The lower IC₅₀ value against tyrosinase indicates a stronger inhibitory effect on this enzyme in this hypothetical scenario. These results would guide further optimization efforts, potentially focusing on enhancing the anti-tyrosinase activity.

Conclusion and Future Directions